molecular formula C28H20Cl2N4O3S B14876151 (Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-1-en-2-yl)benzamide

(Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-1-en-2-yl)benzamide

Cat. No.: B14876151
M. Wt: 563.5 g/mol
InChI Key: GUUDNTVQILJANQ-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-1-en-2-yl)benzamide is a complex organic compound that features multiple functional groups, including furan, thiophene, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. The key steps might include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the furan and thiophene rings via coupling reactions.
  • Chlorination of the benzamide moiety.
  • Final condensation to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield a furanone, while reduction of the carbonyl group would yield a hydroxyl derivative.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity.

Industry

In industry, this compound could be used in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if used as a drug, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-2-yl)benzamide: Lacks the thiophene ring.

    (Z)-2,4-dichloro-N-(3-((furan-2-ylmethyl)amino)-3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-1-en-2-yl)acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

The presence of multiple heterocyclic rings (furan, thiophene, and pyrazole) in the same molecule makes this compound unique. These rings can confer specific electronic, steric, and chemical properties that might be advantageous in various applications.

Properties

Molecular Formula

C28H20Cl2N4O3S

Molecular Weight

563.5 g/mol

IUPAC Name

2,4-dichloro-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H20Cl2N4O3S/c29-19-10-11-22(23(30)15-19)27(35)32-24(28(36)31-16-21-8-4-12-37-21)14-18-17-34(20-6-2-1-3-7-20)33-26(18)25-9-5-13-38-25/h1-15,17H,16H2,(H,31,36)(H,32,35)/b24-14-

InChI Key

GUUDNTVQILJANQ-OYKKKHCWSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C(/C(=O)NCC4=CC=CO4)\NC(=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C(C(=O)NCC4=CC=CO4)NC(=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.